(s)-Trihexyphenidyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40520-24-9 |
|---|---|
Molecular Formula |
C20H31NO |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(1S)-1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/t20-/m1/s1 |
InChI Key |
HWHLPVGTWGOCJO-HXUWFJFHSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@](CCN2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereoselective Synthesis of S Trihexyphenidyl
Retrosynthetic Analysis of the Trihexyphenidyl (B89730) Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For the Trihexyphenidyl scaffold, the analysis begins by identifying the key chemical bonds that can be strategically disconnected.
The structure of Trihexyphenidyl, (RS)-1-Cyclohexyl-1-phenyl-3-(1-piperidyl)propan-1-ol, features a tertiary alcohol. This functional group is a strong indicator for a Grignard reaction as the final carbon-carbon bond-forming step. A disconnection (a retrosynthetic step) of the bond between the carbinol carbon and the cyclohexyl ring reveals two key precursors: a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) and an aminoketone, 3-piperidino-1-phenylpropan-1-one.
A further disconnection on the aminoketone precursor is performed at the bond between the alpha- and beta-carbons relative to the ketone. This particular disconnection is characteristic of a Mannich reaction. This step breaks down the aminoketone into three simple starting materials: acetophenone (B1666503), formaldehyde (B43269), and piperidine (B6355638). wikipedia.orggpatindia.com This two-step retrosynthetic analysis provides a clear and logical pathway for a linear synthesis of the racemic compound.
Linear Synthesis Pathways for Racemic Trihexyphenidyl
A common and efficient method for synthesizing racemic Trihexyphenidyl follows a linear sequence involving two primary reactions: an aminomethylation reaction followed by a Grignard reaction. wikipedia.orggpatindia.com
The initial step in the linear synthesis is the formation of the aminoketone intermediate, 3-piperidinopropiophenone (B1582462). gpatindia.com This is achieved through a Mannich reaction, which involves the aminomethylation of a carbon acid. In this case, acetophenone serves as the acidic carbonyl compound. The reaction condenses acetophenone with formaldehyde (often used in its polymer form, paraformaldehyde) and the secondary amine piperidine. wikipedia.orggpatindia.com This reaction creates the necessary C-C bond to elongate the side chain of the acetophenone and introduce the piperidine moiety, yielding the key ketone precursor for the subsequent step.
The second and final step in the linear synthesis is a Grignard reaction, a versatile method for forming carbon-carbon bonds. illinois.eduthermofisher.com The previously synthesized 3-piperidinopropiophenone is treated with a Grignard reagent, specifically cyclohexylmagnesium bromide or chloride. wikipedia.orggpatindia.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This addition reaction forms a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the final tertiary alcohol, Trihexyphenidyl. masterorganicchemistry.com The reaction is typically carried out in an aprotic ether solvent, such as diethyl ether. leah4sci.com To improve safety and yield, alternative solvents like methyl tert-butyl ether have been successfully employed, increasing the production yield from approximately 40% to over 60% in certain patented processes. google.comgoogle.com
| Step | Reaction Type | Starting Materials | Product |
| 1 | Aminomethylation (Mannich Reaction) | Acetophenone, Formaldehyde, Piperidine | 3-Piperidinopropiophenone |
| 2 | Grignard Reaction | 3-Piperidinopropiophenone, Cyclohexylmagnesium Halide | (±)-Trihexyphenidyl |
Convergent Synthesis Approaches for Trihexyphenidyl Analogs
While the linear synthesis is standard for Trihexyphenidyl itself, a convergent approach is highly applicable for producing its analogs. For instance, a library of Trihexyphenidyl analogs could be generated by:
Synthesizing a series of substituted phenyl-piperidine fragments.
Independently preparing a variety of cyclic or acyclic Grignard reagents.
Coupling these distinct fragments in the final Grignard reaction step.
This modular strategy enables the rapid exploration of structure-activity relationships by systematically altering different parts of the molecule.
Chiral Synthesis of (S)-Trihexyphenidyl
The biological activity of chiral molecules often resides primarily in one enantiomer. The synthesis of enantiomerically pure compounds is therefore of significant importance. While the more active enantiomer of Trihexyphenidyl has been established as (R)-(-)-Trihexyphenidyl, the synthesis of the (S)-(+)-enantiomer is crucial for pharmacological studies and as a stereochemical reference. nih.gov
Asymmetric catalysis aims to produce a chiral product with a high enantiomeric excess by using a small amount of a chiral catalyst. rsc.orgresearchgate.net While direct asymmetric catalytic methods for the Trihexyphenidyl Grignard reaction are not widely documented, a highly effective method for obtaining the pure (S)-enantiomer involves the use of a chiral synthon, or building block.
A reported synthesis of (S)-(+)-Trihexyphenidyl hydrochloride starts from the chiral building block (S)-(-)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid. nih.gov This chiral acid is first obtained through the optical resolution of the corresponding racemic acid. The resolution is achieved by fractional crystallization using a chiral resolving agent, such as (R)- or (S)-1-phenylethylamine. nih.gov Once the pure (S)-acid is isolated, it is then converted through a series of chemical transformations into the target molecule, (S)-(+)-Trihexyphenidyl, thereby ensuring the desired stereochemistry in the final product. nih.gov
| Method | Description | Key Reagent/Precursor | Outcome |
| Chiral Synthon Approach | Use of an enantiomerically pure starting material to build the final molecule. | (S)-(-)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid | (S)-(+)-Trihexyphenidyl |
Application of Chiral Building Blocks and Precursors
One of the most direct approaches to synthesizing an enantiomerically pure compound is to start with a precursor that already contains the desired stereochemistry. This strategy, often referred to as the "chiral pool" approach, leverages naturally occurring or readily available chiral molecules as starting materials.
A documented synthesis of (S)-(+)-Trihexyphenidyl hydrochloride utilizes (S)-(-)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid as a chiral synthon. nih.gov This chiral carboxylic acid contains the required carbon skeleton and the correct absolute configuration at the stereocenter that will become the hydroxyl-bearing carbon in the final Trihexyphenidyl molecule. The synthesis proceeds by converting the carboxylic acid group of this chiral precursor into the final piperidinylpropanol side chain. This method effectively transfers the chirality of the starting material to the final product, ensuring the formation of the desired (S)-enantiomer. nih.gov
| Chiral Precursor | Target Molecule | Key Advantage |
| (S)-(-)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid | (S)-(+)-Trihexyphenidyl hydrochloride | Avoids late-stage racemic mixtures, direct transfer of stereochemistry. nih.gov |
Diastereoselective Synthesis Strategies
Diastereoselective synthesis is a powerful technique used to control the formation of a new stereocenter by taking advantage of a pre-existing stereocenter within the molecule. While specific diastereoselective routes for Trihexyphenidyl are not extensively detailed in readily available literature, the general principles can be applied. Such a strategy would typically involve the use of a chiral auxiliary.
A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org
A hypothetical diastereoselective synthesis of this compound could involve the following steps:
Attachment of Auxiliary: An achiral precursor, such as a β-keto ester, is reacted with a chiral auxiliary (e.g., a derivative of pseudoephedrine or a chiral oxazolidinone) to form a new, diastereomerically pure intermediate. wikipedia.org
Stereoselective Reaction: The key bond-forming reaction, such as the Grignard addition of the cyclohexyl group to the ketone, is performed. The steric hindrance and electronic properties of the chiral auxiliary block one face of the molecule, forcing the incoming reagent to attack from the other, less hindered face. This results in the preferential formation of one diastereomer.
Removal of Auxiliary: The chiral auxiliary is cleaved from the molecule, yielding the enantiomerically enriched product, this compound, and allowing the auxiliary to be recovered and reused. sigmaaldrich.com
This method allows for the creation of the desired stereocenter with high selectivity, guided by the temporary presence of the chiral auxiliary.
| Strategy | Description | Application to this compound (Hypothetical) |
| Chiral Auxiliary | A recoverable chiral molecule temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com | An auxiliary could be used to direct the stereoselective Grignard addition of the cyclohexyl ring to a propiophenone (B1677668) precursor. |
Classical Resolution Techniques for Enantiomeric Separation
Classical resolution is a widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is particularly valuable when a direct asymmetric synthesis is not feasible or efficient. The process relies on converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (such as solubility) and can therefore be separated. minia.edu.eg
The most common approach involves the formation of diastereomeric salts by reacting the racemic compound with a single enantiomer of another chiral compound, known as a resolving agent. wikipedia.orgnih.gov
Salt Formation: A racemic mixture of a base (like Trihexyphenidyl) can be reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) to form two different diastereomeric salts: [this compound:(+)-acid] and [(R)-Trihexyphenidyl:(+)-acid]. libretexts.orglibretexts.org
Separation: These diastereomeric salts have different crystal structures and solubilities. Through a process of fractional crystallization, the less soluble salt will precipitate out of the solution first, allowing it to be separated by filtration. ucl.ac.uk
Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the resolving acid, liberating the pure this compound enantiomer. libretexts.org
Interestingly, the chiral precursor used in the chiral building block approach (Section 2.4.2), racemic 3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid, was itself prepared via this classical resolution method. The racemic acid was resolved by forming diastereomeric salts with the chiral amines (R)- and (S)-1-phenylethylamine, which were then separated to yield the pure enantiomers of the acid. nih.gov
| Resolving Agent | Type of Compound Resolved | Principle of Separation |
| (R)-1-Phenylethylamine | Racemic 3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid nih.gov | Formation of diastereomeric salts with different solubilities, allowing for separation via fractional crystallization. ucl.ac.uk |
| (+)-Tartaric Acid | Racemic amines libretexts.org | Formation of diastereomeric salts with different solubilities. minia.edu.eg |
| (-)-Mandelic Acid | Racemic amines libretexts.org | Formation of diastereomeric salts with different solubilities. minia.edu.eg |
Stereochemical Investigations of Trihexyphenidyl
Enantiomer Identification and Characterization
The initial step in studying the individual enantiomers of trihexyphenidyl (B89730) is their separation from the racemic mixture and subsequent identification. Various analytical techniques have been successfully employed for this purpose, primarily centered around chromatography and electrophoresis.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for separating the enantiomers. googleapis.com This technique relies on the differential interaction of the (R) and (S) forms with a chiral environment, leading to different retention times and allowing for their separation and quantification. googleapis.com Similarly, liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the simultaneous determination of trihexyphenidyl and related anticholinergic enantiomers in biological fluids like human serum. researchgate.net These methods often use a cyclodextrin-based analytical column for the chiral separation. researchgate.net
Capillary electrophoresis (CE) is another powerful technique for enantioseparation. researchgate.net Methods using modified β-cyclodextrins, such as carboxylmethyl-β-cyclodextrin (CM-β-CD), as chiral selectors in the background electrolyte have proven effective in resolving the enantiomers of trihexyphenidyl. researchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) host and the enantiomeric guests, which have slightly different mobilities under the applied electric field. The optimization of parameters like cyclodextrin concentration, buffer pH, and temperature is crucial for achieving good resolution. researchgate.net
Another classical approach for separating enantiomers is through the formation of diastereomeric salts. googleapis.com By reacting the racemic trihexyphenidyl with an enantiomerically pure chiral acid (such as tartaric acid or camphorsulfonic acid), a pair of diastereomeric salts is formed. googleapis.comresearchgate.net These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. researchgate.net Once separated, the individual enantiomer can be recovered by removing the chiral resolving agent. googleapis.com
Characterization of the separated enantiomers has revealed significant differences in their biological activity. Studies have shown that the enantiomers exhibit different binding affinities for muscarinic receptor subtypes. researchgate.net The (R)-enantiomer demonstrates a notably higher affinity for muscarinic acetylcholine (B1216132) receptors compared to the (S)-enantiomer. d-nb.info
| Technique | Chiral Selector/Method | Principle | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase | Differential interaction of enantiomers with the chiral column material. | googleapis.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | β-cyclodextrin analytical column | Chiral separation on the column followed by sensitive mass spectrometric detection. | researchgate.net |
| Capillary Electrophoresis (CE) | Carboxymethyl-β-cyclodextrin (CM-β-CD) | Formation of transient diastereomeric inclusion complexes with different electrophoretic mobilities. | researchgate.net |
| Fractional Crystallization | Chiral acids (e.g., tartaric acid) | Formation of diastereomeric salts with different solubilities. | googleapis.comresearchgate.net |
Absolute Configuration Determination of (S)-Trihexyphenidyl
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at the chiral center is fundamental to understanding the structure-activity relationship. The absolute configuration of this compound was established through chemical correlation.
The synthesis of (S)-(+)-Trihexyphenidyl hydrochloride was achieved starting from a chiral building block of known configuration, namely (S)-(-)-cyclohexyl-3-hydroxy-3-phenylpropanoic acid. nih.gov This chiral synthon was also used to synthesize (S)-(+)-procyclidine hydrochloride, a related anticholinergic agent whose absolute configuration had been previously established. researchgate.netnih.gov By linking the synthesis of (+)-trihexyphenidyl to a compound of known stereochemistry, its own absolute configuration was unequivocally assigned as (S). researchgate.netnih.gov Conversely, this work also established the more pharmacologically active (-)-enantiomer as having the (R) configuration. researchgate.netnih.gov
X-ray diffraction studies have also provided detailed structural information, although on the racemic hydrochloride salt. iucr.orgnih.gov These analyses revealed that trihexyphenidyl hydrochloride crystallizes as a racemic conglomerate in the chiral space group P2₁2₁2. iucr.orgnih.gov This means that the crystal is composed of an equal mixture of separate crystals, each containing only one of the enantiomers (either all R or all S). iucr.orgnih.gov The crystallographic data confirmed the molecular connectivity and provided precise bond lengths and angles. It also showed that in the solid state, the cyclohexyl and piperidine (B6355638) rings both adopt stable chair conformations. iucr.orgnih.gov The crystal structure is stabilized by O-H···Cl and N-H···Cl hydrogen bonds that link the cations and anions into chains. nih.gov
Conformational Analysis of this compound
The biological activity of a flexible molecule like this compound is not only determined by its absolute configuration but also by the ensemble of three-dimensional shapes, or conformations, it can adopt. The study of these conformations is approached through both computational and spectroscopic methods.
Computational chemistry provides powerful tools to explore the conformational space of a molecule and identify its low-energy, and therefore most probable, shapes. benthambooks.com For a molecule like this compound, which has several rotatable single bonds, a systematic conformational search can be performed using molecular mechanics force fields, such as the Merck Molecular Force Field (MMFF). escholarship.org This process involves systematically rotating the bonds and calculating the potential energy of each resulting conformation to identify local and global energy minima.
More accurate energy calculations for the identified conformers can be performed using quantum mechanical methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations with various basis sets (e.g., B3LYP/6-31G(d,p) or HF/6-311++G**). escholarship.orgnih.gov These methods provide a more rigorous description of the electronic structure and can yield more reliable relative energies between different conformations. nih.gov Molecular modeling and mechanics have been used to propose the lowest energy structure for complexes of trihexyphenidyl (also known as benzhexol) with cyclodextrins, supporting experimental findings. scirp.orgscirp.org Such computational studies are essential for predicting the preferred conformation of the molecule in different environments, such as in solution or within a receptor binding site. benthambooks.comescholarship.org
| Method | Application | Principle | Reference |
|---|---|---|---|
| Molecular Mechanics (e.g., MMFF) | Conformational Searching | Uses classical physics principles to calculate the potential energy of a molecule based on bond lengths, angles, and torsions. | escholarship.org |
| Density Functional Theory (DFT) | Energy Calculation & Geometry Optimization | A quantum mechanical method that models electron correlation to provide accurate energies for different molecular geometries. | escholarship.orgnih.gov |
| Hartree-Fock (HF) | Energy Calculation & Geometry Optimization | A fundamental quantum mechanical method for approximating the wavefunction and energy of a multi-electron system. | nih.gov |
| Molecular Docking | Binding Pose Prediction | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for investigating the conformation of molecules in solution. scirp.org One-dimensional ¹H NMR provides information about the chemical environment of the protons in the molecule. nih.gov
For a more detailed structural elucidation, two-dimensional NMR techniques are employed, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY). scirp.orgscirp.org ROESY experiments detect protons that are close to each other in space (typically within ~5 Å), regardless of whether they are connected by bonds. scirp.org This is achieved by measuring the nuclear Overhauser effect (NOE) between protons. The intensity of the cross-peaks in a ROESY spectrum is related to the distance between the corresponding protons, providing crucial constraints for building a three-dimensional model of the molecule's average conformation in solution. scirp.org
Studies on the inclusion complex of trihexyphenidyl (benzhexol) with β-cyclodextrin have utilized ROESY to determine the geometry of the complex. scirp.orgscirp.org The observation of intermolecular cross-peaks between the protons of the phenyl ring of trihexyphenidyl and the inner cavity protons of the β-cyclodextrin confirmed that the phenyl group is inserted into the cyclodextrin cavity. scirp.orgscirp.org The analysis of these cross-peak intensities suggested a partial penetration of the phenyl ring from the wider side of the cyclodextrin cone. scirp.org These spectroscopic findings provide experimental validation for the conformational preferences of the molecule in a complexed state, which can be correlated with computational models. scirp.org
Molecular and Cellular Pharmacology of S Trihexyphenidyl
Ligand-Receptor Interaction Profiles
(S)-Trihexyphenidyl, a chiral tertiary amine, exerts its pharmacological effects through interactions with a range of neurotransmitter receptors. Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, though it also demonstrates activity at other receptor systems. This section delineates the specific ligand-receptor interaction profiles of this compound at the molecular and cellular levels.
Muscarinic Acetylcholine Receptor Subtype Selectivity
This compound is a non-selective muscarinic acetylcholine receptor antagonist, although it demonstrates a higher affinity for the M1 subtype. drugbank.com In vivo studies have indicated a greater affinity for central muscarinic receptors in the cerebral cortex compared to those located peripherally. drugbank.commedex.com.bd The selectivity profile of trihexyphenidyl (B89730) has been a subject of extensive research to elucidate its therapeutic effects.
This compound demonstrates a pronounced affinity for the M1 muscarinic acetylcholine receptor subtype. drugbank.compatsnap.commedchemexpress.com Competition experiments have revealed that trihexyphenidyl exhibits high affinity for the M1 receptor, with affinity values in the nanomolar range, approaching that of atropine (B194438). nih.govdrugbank.com This high affinity for the M1 receptor subtype is a key characteristic of its pharmacological profile. drugbank.compatsnap.com Studies have shown that (R)-trihexyphenidyl, the active enantiomer, displays a high affinity for m1 receptors. nih.gov
Functional studies further support the antagonistic activity of trihexyphenidyl at M1 receptors. For instance, trihexyphenidyl has been shown to inhibit M1 receptor-mediated ganglionic responses with a tenfold greater potency than its inhibition of peripheral muscarinic responses in the heart and cardiovascular smooth muscle. drugbank.com In hippocampal slices, trihexyphenidyl inhibits responses believed to be mediated by M1 mAChRs with an IC50 of approximately 9.77 nM. nih.gov
Table 1: M1 Muscarinic Receptor Affinity of Trihexyphenidyl
| Compound | Receptor Subtype | Affinity (nM) | Assay Type |
|---|---|---|---|
| Trihexyphenidyl | M1 | 3.7-14 | Competition Binding ([3H]-pirenzepine) nih.govdrugbank.com |
| (R)-Trihexyphenidyl | m1 | High Affinity | Radioligand Binding nih.gov |
| Trihexyphenidyl | M1 | IC50: ~9.77 | Functional Assay (Hippocampal Slices) nih.gov |
While this compound shows a preference for the M1 receptor, it also interacts with other muscarinic receptor subtypes. Binding studies have indicated that trihexyphenidyl binds with high affinity to M1 and M4 receptors, intermediate affinity to M3 receptors, and low affinity to M2 and M5 receptors. nih.gov The (R)-enantiomer of trihexyphenidyl displays considerably higher affinity (up to 525-fold) than the (S)-isomer across all five receptor subtypes. nih.gov
The selectivity profile reveals a rank order of pirenzepine > dicyclomine > trihexyphenidyl > atropine in terms of discriminating between M1 and peripheral muscarinic subtypes. drugbank.com Trihexyphenidyl displays low affinity for cardiac (predominantly M2) and intermediate affinity for glandular (predominantly M3) receptors. drugbank.com Functional in vitro studies have demonstrated that trihexyphenidyl acts as a more selective inhibitor of M1/M3 receptors than M2 receptors. nih.gov For instance, the IC50 values for inhibiting responses mediated by M2 mAChRs in the left atrium and M3 mAChRs in the ileum were approximately 123.03 nM and 3.55 nM, respectively. nih.gov
Table 2: Comparative Muscarinic Receptor Affinity of Trihexyphenidyl
| Receptor Subtype | Affinity Profile | IC50 (nM) | Reference |
|---|---|---|---|
| M1 | High | ~9.77 | nih.gov |
| M2 | Low | ~123.03 | nih.gov |
| M3 | Intermediate | ~3.55 | nih.gov |
| M4 | High | - | nih.gov |
| M5 | Low | - | nih.gov |
Modulation of Nicotinic Acetylcholine Receptors
Some studies propose that trihexyphenidyl may indirectly enhance dopamine (B1211576) release in the striatum by modifying nicotinic acetylcholine receptor neurotransmission. drugbank.commedex.com.bd Research indicates that the ability of trihexyphenidyl to increase dopamine release is dependent on functional nicotinic receptors. researchgate.netnih.govnih.gov
Interactions with Dopamine Receptor Systems
This compound also interacts with the dopamine receptor system, which is significant in the context of its therapeutic use. Studies in a primate model of hemiparkinsonism have demonstrated that trihexyphenidyl can potentiate the contraversive circling behavior produced by a selective dopamine D1 receptor agonist, SKF-82958. nih.gov Conversely, the same study showed that trihexyphenidyl progressively reduced the contraversive circling induced by a selective D2 receptor agonist, N-0923. nih.gov
Furthermore, trihexyphenidyl has been found to increase striatal dopamine release and efflux. researchgate.netnih.govnih.gov This effect is thought to be mediated indirectly, potentially through its actions on nicotinic receptors, as the increase in dopamine release requires functional nAChRs. researchgate.netnih.govnih.gov At high doses, its affinity for dopaminergic receptors may contribute to certain neuropsychiatric effects. researchgate.net
Allosteric Modulation of Receptors
Based on the available scientific literature, there is no direct evidence to suggest that this compound functions as an allosteric modulator at any receptor. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site of the endogenous ligand, thereby altering the receptor's affinity or efficacy. The primary mechanism of action of this compound is competitive antagonism at the orthosteric site of muscarinic acetylcholine receptors.
Intracellular Signaling Pathways and Mechanisms of this compound
This compound exerts its pharmacological effects through complex interactions with various intracellular signaling pathways. While its primary mechanism involves the antagonism of muscarinic acetylcholine receptors, its influence extends to other neurotransmitter systems, modulating synaptic transmission through multiple avenues.
G-Protein Coupled Receptor Signaling Dynamics
This compound's principal mechanism of action is as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are a class of G-protein coupled receptors (GPCRs). drugbank.comwikipedia.org It displays a higher binding affinity for the M1 and M4 subtypes, which are predominantly located in the central nervous system, compared to its affinity for peripheral receptors. drugbank.com
GPCR signaling is a fundamental process in cellular communication. It is initiated when an agonist, such as acetylcholine, binds to the receptor, causing a conformational change. This change facilitates the interaction of the receptor with a heterotrimeric G-protein (composed of α, β, and γ subunits) on the intracellular side of the membrane. This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer.
The activated Gα subunit and the Gβγ dimer then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular events that ultimately lead to a physiological response. The specific pathway activated depends on the type of Gα subunit coupled to the receptor (e.g., Gq/11, Gi/o, Gs).
As a competitive antagonist, this compound binds to the same site as acetylcholine on the muscarinic receptor but does not activate it. By occupying the receptor, it prevents acetylcholine from binding and initiating the G-protein signaling cascade. This blockade of cholinergic neurotransmission is central to its therapeutic effects, helping to restore the balance between the cholinergic and dopaminergic systems in the brain. nih.gov
Impact on Neurotransmitter Release and Reuptake Mechanisms
Beyond its primary role as a muscarinic antagonist, this compound also modulates other neurotransmitter systems, particularly the dopaminergic system. Research indicates that Trihexyphenidyl can indirectly enhance the release of dopamine in the striatum. drugbank.comnih.gov This effect is not mediated by its muscarinic receptor blockade but appears to be dependent on the modulation of nicotinic acetylcholine receptor (nAChR) neurotransmission. nih.govnih.gov Studies using ex vivo voltammetry and in vivo microdialysis have demonstrated that Trihexyphenidyl increases striatal dopamine release and efflux. nih.govnih.gov
Furthermore, Trihexyphenidyl and its analogs have been shown to interact with the dopamine transporter (DAT). This interaction can inhibit the reuptake of dopamine from the synaptic cleft, thereby prolonging its action. The affinity for DAT is influenced by the chemical structure of the molecule, with modifications to the piperidine (B6355638) ring generally enhancing affinity.
The impact of this compound on norepinephrine and serotonin systems is less well-defined. While direct effects on the norepinephrine transporter (NET) and serotonin transporter (SERT) have not been extensively characterized, pharmacodynamic interactions have been noted. For instance, co-administration with norepinephrine can lead to an increased risk of tachycardia, suggesting an interplay between the anticholinergic effects of Trihexyphenidyl and the adrenergic system. nih.gov
| Neurotransmitter System | Effect on Release | Effect on Reuptake/Transport | Underlying Mechanism |
|---|---|---|---|
| Acetylcholine | No direct effect | No direct effect | Competitive antagonist at muscarinic receptors |
| Dopamine | Indirectly enhances release | Inhibits dopamine transporter (DAT) | Modulation of nicotinic acetylcholine receptors |
| Norepinephrine | Not well characterized | Not well characterized | Pharmacodynamic interactions observed |
| Serotonin | Not well characterized | Not well characterized | - |
Modulation of Glutamatergic and GABAergic Synaptic Transmission
Recent research has uncovered a novel mechanism of action for Trihexyphenidyl, demonstrating its ability to modulate both excitatory glutamatergic and inhibitory GABAergic synaptic transmission. nih.gov In studies using primary hippocampal cultures, (R,S)-Trihexyphenidyl was found to suppress the frequency of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs). nih.gov
This inhibitory effect on synaptic transmission is notable because it occurs through a mechanism that is independent of its known targets. The suppression of EPSCs and IPSCs was not prevented by antagonists for muscarinic receptors, N-methyl-D-aspartate (NMDA) receptors, or α7 nicotinic receptors. nih.gov This indicates a distinct pathway of action.
The study found that Trihexyphenidyl did not alter the probability of neurotransmitter release, as it had no effect on the frequency of miniature EPSCs and IPSCs. Additionally, it did not affect the amplitudes or decay-time constants of these miniature currents, suggesting it does not act on postsynaptic GABAA or glutamate (B1630785) receptors. nih.govnih.gov Instead, the evidence points towards an inhibition of action potential-dependent synaptic transmission. The concentration-response relationships for the suppression of both glutamatergic and GABAergic transmissions were overlapping, with a calculated IC50 of approximately 6.3 µM. nih.gov Although some earlier reports suggested Trihexyphenidyl has a weak antagonistic effect at the NMDA receptor, this more recent evidence suggests that NMDA receptor blockade is not the primary mechanism for its modulation of glutamatergic and GABAergic systems. osti.gov
Structure-Activity Relationships (SAR) for Receptor Binding and Functional Activity
The specific chemical structure of this compound is critical for its interaction with target receptors and its resulting pharmacological activity. The arrangement of its functional groups and its stereochemistry are key determinants of its binding affinity and efficacy.
Elucidation of Key Pharmacophores and Functional Groups
The structure of Trihexyphenidyl contains several key features that are essential for its activity as a muscarinic antagonist. These include a tertiary amine, a hydroxyl group, and two bulky lipophilic rings (cyclohexyl and phenyl) attached to a central carbon. This arrangement is common among many muscarinic antagonists.
The positively charged tertiary amine (at physiological pH) is crucial for forming an ionic bond with a conserved aspartate residue in the transmembrane domain of the muscarinic receptor. The hydroxyl group is believed to form a hydrogen bond with a corresponding residue in the receptor's binding pocket, further stabilizing the interaction. The cyclohexyl and phenyl rings provide the necessary bulk and lipophilicity to occupy the hydrophobic regions of the binding site, contributing to the high affinity of the compound.
Structure-activity relationship studies on Trihexyphenidyl analogs, while primarily focused on the dopamine transporter, have provided insights into the importance of these groups. These studies have shown that:
Modifications to the piperidine ring can enhance affinity for the dopamine transporter, highlighting the role of the nitrogen-containing ring in receptor interactions. nih.govelsevierpure.com
Substitution on the phenyl ring (e.g., methylation or halogenation) alters the compound's activity profile. nih.govelsevierpure.com
Replacement of the cyclohexyl ring with a benzene (B151609) ring tends to decrease affinity for the dopamine transporter, indicating the importance of the specific nature of the lipophilic groups for target selectivity. nih.govelsevierpure.com
These findings underscore the specific structural requirements for the pharmacological activity of Trihexyphenidyl and its analogs.
Stereochemical Influence on Receptor Affinity and Efficacy
Trihexyphenidyl is a chiral molecule, and its enantiomers exhibit significant stereoselectivity in their interaction with muscarinic receptors. The pharmacological activity resides predominantly in one of the enantiomers.
Studies have consistently shown that the (R)-enantiomer of Trihexyphenidyl is significantly more potent as a muscarinic antagonist than the (S)-enantiomer. nih.gov A high degree of stereoselectivity has been observed at M1, M2, and M3 muscarinic receptor subtypes. The affinity of the (R)-enantiomer can be up to 1700 times higher than that of the (S)-enantiomer at M1 receptors. nih.gov At the M3 smooth muscle receptor, the potency ratio ((S)-enantiomer IC50 / (R)-enantiomer IC50) for Trihexyphenidyl was found to be 288. nih.gov
This pronounced stereoselectivity indicates that the three-dimensional arrangement of the pharmacophoric groups is critical for optimal interaction with the chiral environment of the muscarinic receptor binding site. The stringent stereochemical demands are most pronounced at the M1 receptor subtype, where the (R)-enantiomer acts as a potent and selective antagonist. nih.gov Consequently, the (S)-enantiomer, which is the subject of this article, contributes minimally to the primary muscarinic antagonist activity of the racemic mixture that is typically used in clinical practice.
| Receptor Subtype | Enantiomer with Higher Affinity/Potency | Reported Potency/Affinity Ratio (R vs. S) | Reference |
|---|---|---|---|
| M1 Receptor | (R)-enantiomer | Up to 1700-fold higher affinity | nih.gov |
| M2 Receptor | (R)-enantiomer | High stereoselectivity observed | nih.gov |
| M3 Receptor | (R)-enantiomer | 288-fold higher potency | nih.gov |
Metabolic Pathways and Biotransformation Studies of S Trihexyphenidyl in Vitro
Role of Cytochrome P450 Enzymes in (S)-Trihexyphenidyl Metabolism
The hydroxylation of xenobiotics is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. While comprehensive in vitro studies using a full panel of recombinant human CYP isoenzymes to definitively map the metabolism of this compound are not extensively detailed in the literature, database evidence points towards the involvement of a specific isoform.
Pharmacological databases, which collate data on ligand-enzyme interactions, indicate that Trihexyphenidyl (B89730) interacts with CYP2D6. guidetopharmacology.org This suggests that CYP2D6 is likely one of the key enzymes responsible for mediating the hydroxylation of the this compound molecule. The involvement of other CYP isoforms in its metabolism has not been clearly established in the available literature.
| Enzyme | Role | Evidence |
|---|---|---|
| CYP2D6 | Potential catalyst of hydroxylation | Ligand activity data from IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org |
Theoretical Predictions of Metabolic Fate and Pathways
As of the current body of scientific literature, there are no specific published studies that apply computational or in silico models to predict the metabolic fate and pathways of this compound. While numerous software platforms and methodologies exist for predicting sites of metabolism for novel chemical entities, their specific application to Trihexyphenidyl has not been reported. Such theoretical studies would be valuable for corroborating experimental findings and providing a more detailed map of metabolic "hotspots" on the molecule, but this remains a gap in the existing research.
Analytical Methodologies for S Trihexyphenidyl and Its Enantiomers
Chromatographic Separation Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the chiral separation of pharmaceutical compounds like trihexyphenidyl (B89730). These methods rely on the differential interaction of enantiomers with a chiral environment to achieve separation.
HPLC is a widely utilized technique for the separation of chiral compounds due to its high efficiency and the availability of diverse chiral stationary phases (CSPs).
The success of chiral HPLC separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based and cyclodextrin-based CSPs are among the most popular choices for their broad chiral recognition capabilities. chromatographyonline.com
For the enantiomeric resolution of trihexyphenidyl, several CSPs have been investigated:
Cyclodextrin-based CSPs: A native beta-cyclodextrin stationary phase LC column has been successfully used for the enantiomer separation of trihexyphenidyl from human serum. nih.gov Cyclodextrins are macrocyclic oligosaccharides that can form temporary inclusion complexes with guest molecules, and differences in the stability of the diastereomeric complexes formed with each enantiomer lead to their separation. nih.govspringernature.com
Polysaccharide-based CSPs: An Amycoat [tris-(3,5-dimethylphenyl carbamate)] column has also been employed to resolve the enantiomers of trihexyphenidyl and other anticholinergic drugs. researchgate.net These CSPs function through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the helical structure of the polysaccharide derivative. chromatographyonline.com
It is noteworthy that the choice of mobile phase and other chromatographic conditions is critical, as some studies have reported a failure to achieve resolution for trihexyphenidyl on a Cyclobond I (a β-cyclodextrin stationary phase) column under specific conditions, indicating that the interactions are highly dependent on the analytical environment. bath.ac.uk
Table 1: HPLC Chiral Stationary Phases for Trihexyphenidyl Enantioseparation
| Chiral Stationary Phase Type | Specific Column Example | Mobile Phase Example | Reference |
|---|---|---|---|
| Cyclodextrin-based | Native beta-cyclodextrin | Not specified in abstract | nih.gov |
| Polysaccharide-based | Amycoat [tris-(3,5-dimethylphenyl carbamate)] | n-hexane-2-propanol-DEA (for related drugs) | researchgate.net |
For a chiral separation method to be useful in a quantitative context, such as in pharmacokinetic studies, it must undergo rigorous validation. This process ensures the method is accurate, precise, sensitive, and reliable for its intended purpose.
A sensitive liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method for the stereoselective determination of trihexyphenidyl in human serum has been developed and validated. nih.gov The validation parameters demonstrated the method's suitability for bioanalytical applications:
Sensitivity: The method achieved excellent sensitivity, with a limit of detection (LOD) of less than 0.1 ng/ml. nih.gov
Linearity: A wide linear dynamic range was established, spanning at least three orders of magnitude for both enantiomers, with concentrations up to 1,323 ng/ml tested. nih.gov
Recovery: The extraction efficiency from human serum was high, with recoveries of the trihexyphenidyl enantiomers greater than 95%. nih.gov
Selectivity: The combination of a chiral column with mass spectrometric detection provided excellent selectivity. nih.gov
Table 2: Validation Parameters for a Stereoselective LC-MS Method for Trihexyphenidyl
| Validation Parameter | Result | Significance | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | < 0.1 ng/ml | High sensitivity suitable for detecting low concentrations in biological samples. | nih.gov |
| Linear Dynamic Range | Up to 1,323 ng/ml | Wide range allows for accurate quantification across various concentration levels. | nih.gov |
| Recovery from Serum | > 95% | High and consistent recovery ensures minimal loss of analyte during sample preparation. | nih.gov |
Capillary Electrophoresis (CE) has emerged as a powerful and complementary technique to HPLC for chiral separations. nih.gov It offers advantages such as high separation efficiency, low consumption of samples and reagents, and rapid method development. nih.govdergipark.org.tr Chiral CE is typically performed by adding a chiral selector directly to the background electrolyte (BGE). researchgate.net
Electrokinetic Chromatography (EKC) is a widely used mode of CE for enantioseparation. nih.govnih.gov In this technique, a chiral selector is added to the BGE, which acts as a pseudo-stationary phase. nih.gov The separation of enantiomers occurs due to the formation of noncovalent, transient diastereomeric complexes between the analyte enantiomers and the chiral selector. nih.gov Since these complexes have different formation constants and stabilities, the enantiomers exhibit different effective mobilities, leading to their separation. nih.gov
This technique has been successfully applied to the enantioseparation of trihexyphenidyl. researchgate.netnih.gov Anionic polysaccharides, such as dextran sulfate, have been effectively employed as chiral selectors in an EKC method to resolve trihexyphenidyl enantiomers. researchgate.netbohrium.com
The key to successful chiral separation in CE is the selection and optimization of the chiral selector and running conditions. The parameters that are typically investigated include the type and concentration of the chiral selector, the pH of the BGE, applied voltage, and temperature. researchgate.netmdpi.com
For the enantioseparation of trihexyphenidyl, various chiral selectors and conditions have been explored:
Polysaccharides: Dextran sulfate (DxS) has proven to be a successful chiral selector. researchgate.netbohrium.com A study systematically optimized parameters such as buffer pH, DxS concentration, and temperature to achieve baseline separation. researchgate.netbohrium.com A reversed polarity mode was found to provide better separation, and under optimal conditions, a high resolution of 5.8 was achieved for the trihexyphenidyl enantiomers. researchgate.netbohrium.com
Cyclodextrins: Modified β-cyclodextrins are common chiral selectors in CE. In one study, three types of modified β-cyclodextrin were tested, but only carboxylmethyl-β-cyclodextrin (CM-β-CD) was able to separate the trihexyphenidyl enantiomers. researchgate.net This highlights the high degree of specificity in the interaction between the analyte and the chiral selector.
Table 3: Optimized Conditions for Chiral Separation of Trihexyphenidyl by CE
| Parameter | Optimized Condition |
|---|---|
| Technique | Electrokinetic Chromatography (EKC) |
| Chiral Selector | 2.0% (w/v) Dextran Sulfate (DxS) |
| Buffer | 10 mM Phosphate |
| pH | 2.5 |
| Applied Voltage | -30 kV (Reversed Polarity) |
| Temperature | 25 °C |
| Resolution (Rs) | 5.8 |
| Reference | researchgate.netbohrium.com |
Other Advanced Analytical Techniques
Polarographic and Electrochemical Methods
Electrochemical techniques offer sensitive and cost-effective alternatives for the analysis of pharmaceutical compounds, including trihexyphenidyl. These methods are based on measuring the electrical response (such as potential or current) that occurs during an electrochemical reaction involving the target analyte. mdpi.commdpi.com For trihexyphenidyl, potentiometric and voltammetric methods have been explored, with a notable focus on the development of ion-selective electrodes. Literature reviews also indicate that polarography has been utilized for the estimation of trihexyphenidyl hydrochloride.
Potentiometric Sensors
A significant area of research has been the fabrication and characterization of potentiometric sensors, particularly carbon paste electrodes (CPEs), for the determination of trihexyphenidyl. researchgate.net These sensors operate by measuring the potential difference between a reference electrode and an indicator electrode that is sensitive to the concentration of a specific ion in solution.
One such sensor is based on the use of a trihexyphenidyl-tetraphenylborate (THP-TPB) ion-pair complex as the electroactive material within the carbon paste matrix. researchgate.net The paste, typically a mixture of graphite, the ion-pair, and a pasting liquid like dibutyl phthalate, is housed in an electrode body. The performance of these electrodes is evaluated based on several key parameters, including the slope of the potential vs. concentration curve (which should be close to the theoretical Nernstian value), the linear concentration range, and the limit of detection (LOD).
Research findings have demonstrated that modified carbon paste electrodes exhibit a near-Nernstian response to the trihexyphenidyl ion. For example, one study reported a Nernstian slope of 57.8 ± 0.4 mV/decade over a concentration range of 1.2 × 10⁻⁶ to 1.0 × 10⁻² M, with a detection limit of 7.1 × 10⁻⁷ M. researchgate.net Another investigation on a similar sensor yielded a Nernstian slope of 58.9 ± 0.2 mV/decade within a linear range of 4.0 × 10⁻⁷ to 1.0 × 10⁻² M and an LOD of 2.5 × 10⁻⁷ M. researchgate.net These sensors have shown high selectivity and have been successfully applied to the analysis of trihexyphenidyl in pharmaceutical preparations and biological samples like urine. researchgate.netresearchgate.net
The following table summarizes the performance characteristics of reported potentiometric sensors for trihexyphenidyl hydrochloride.
| Electrode Composition | Linear Range (M) | Slope (mV/decade) | Limit of Detection (M) |
| Trihexyphenidyl-tetraphenylborate in dibutyl phthalate with graphite | 1.2 × 10⁻⁶ – 1.0 × 10⁻² | 57.8 ± 0.4 | 7.1 × 10⁻⁷ |
| Details not specified | 4.0 × 10⁻⁷ – 1.0 × 10⁻² | 58.9 ± 0.2 | 2.5 × 10⁻⁷ |
Voltammetric and Polarographic Methods
Voltammetry involves applying a controlled potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. researchgate.net While specific voltammetric studies focusing solely on (S)-trihexyphenidyl are not extensively detailed in the literature, the general applicability of these techniques for pharmaceutical analysis is well-established. nih.gov Techniques like differential pulse voltammetry (DPV) are often used to enhance sensitivity and achieve low detection limits. mdpi.com
While these electrochemical methods have proven effective for the determination of the racemic trihexyphenidyl compound, the development of enantioselective electrochemical sensors that can distinguish between the (S)- and (R)-enantiomers remains a more complex challenge requiring chiral selectors integrated into the electrode design.
Preclinical Pharmacological and Neurobiological Investigations of S Trihexyphenidyl
In Vitro Pharmacological Characterization
The initial preclinical evaluation of any potential therapeutic agent involves a thorough characterization of its interaction with biological targets at the molecular and cellular level. For (S)-Trihexyphenidyl, these in vitro studies have been crucial in elucidating its primary mechanism of action and its selectivity profile.
This compound is recognized as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, a property that has been extensively quantified through receptor binding assays. These studies typically involve radioligand displacement experiments where the ability of this compound to compete with a known radiolabeled ligand for binding to specific receptor subtypes is measured. The affinity of a compound for a receptor is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Research has demonstrated that this compound binds to all five muscarinic receptor subtypes (M1-M5) with affinities in the low nanomolar range. While it is considered non-selective, some studies indicate a degree of selectivity, with a notably higher affinity for the M1 and M4 receptor subtypes. For instance, one study reported Ki values of 1.6 nM for M1, 7.0 nM for M2, 6.4 nM for M3, 2.6 nM for M4, and 15.9 nM for M5 receptors. This profile suggests a potent interaction with multiple mAChR subtypes, which is fundamental to its pharmacological effects. Competition experiments using [3H]-pirenzepine, a selective M1 antagonist, have confirmed the high affinity of trihexyphenidyl (B89730) for the M1 receptor subtype.
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| M1 | 1.6 |
| M2 | 7.0 |
| M3 | 6.4 |
| M4 | 2.6 |
| M5 | 15.9 |
Beyond simple binding, functional assays in isolated cellular systems are employed to determine the physiological consequence of this receptor interaction. These assays measure the ability of a compound to either activate (agonist) or block (antagonist) the downstream signaling pathways associated with receptor activation. For this compound, these studies have consistently demonstrated its role as a competitive antagonist at muscarinic receptors.
In functional studies, this compound has been shown to inhibit responses mediated by M1 receptors. For example, it effectively antagonizes ganglionic responses mediated by M1-receptors, such as the McN-A-343-induced pressor effect in pithed rats and nictitating membrane contraction in cats. The antagonist potency of trihexyphenidyl in these M1-mediated functional assays mirrors its high binding affinity for this receptor subtype. These findings categorize this compound as a muscarinic antagonist with a higher affinity for the neuronal (M1) muscarinic receptor subtype.
Cellular and Molecular Mechanisms in Animal Models
To understand the therapeutic potential and the complex in vivo actions of this compound, researchers utilize various animal models that mimic aspects of human diseases. These studies provide insight into how the compound's molecular and cellular effects translate to broader neurobiological changes.
In a mouse model of DYT1 dystonia, a neurological movement disorder characterized by abnormal cholinergic and dopaminergic neurotransmission, trihexyphenidyl has been shown to normalize striatal dopamine (B1211576) release. Studies using ex vivo fast-scan cyclic voltammetry and in vivo microdialysis have demonstrated that trihexyphenidyl increases striatal dopamine release and efflux. Interestingly, this effect was found to be dependent on nicotinic acetylcholine receptors (nAChRs) but not on glutamate (B1630785) receptors. The proposed mechanism suggests that by acting as a muscarinic antagonist, trihexyphenidyl influences the activity of cholinergic interneurons in the striatum. These interneurons, in turn, modulate dopamine release from the terminals of dopaminergic neurons via nicotinic receptors. In the DYT1 mouse model, where dopamine release is reduced, trihexyphenidyl was able to restore it towards normal levels. However, the magnitude of this effect was less pronounced in the dystonic mice compared to wild-type controls, with a mean increase in dopamine release of 35% in Dyt1 mice versus 65% in wild-type mice.
This compound has been investigated as a countermeasure against the effects of organophosphorus (OP) nerve agents and pesticides, which induce a state of cholinergic crisis by irreversibly inhibiting acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors. Preclinical studies in animal models have shown that trihexyphenidyl is more effective than atropine (B194438) in mitigating the cholinergic crisis, seizures, and neuropathology induced by OP compounds like soman. nih.gov The superior efficacy of trihexyphenidyl in this context is attributed to its multifaceted mechanism of action. nih.gov Beyond its potent muscarinic receptor antagonism, it is also thought to involve the blockade of N-methyl-D-aspartate (NMDA) type glutamate receptors, which play a role in the sustained seizure activity following OP exposure. nih.gov This dual action on both the cholinergic and glutamatergic systems makes it a more robust agent for counteracting the severe neurological consequences of OP poisoning. nih.gov
Neurotransmitter Homeostasis and Synaptic Plasticity in Disease Models
Inhibition of Excitatory and Inhibitory Postsynaptic Currents
Preclinical research has demonstrated that (R,S)-Trihexyphenidyl (THP) can modulate synaptic transmission in the hippocampus. nih.gov In studies using primary hippocampal cultures, THP was shown to suppress the frequency of both spontaneous excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs). nih.govnih.gov The concentration-response relationships for this suppression of EPSC and IPSC frequencies were closely aligned, yielding a half-maximal inhibitory concentration (IC50) of 6.3 ± 1.3 µM. nih.gov
Interestingly, this inhibitory effect on synaptic transmission appears to operate through a mechanism that is independent of its well-known targets. nih.gov The suppressive action of THP was not prevented by antagonists for the M1 muscarinic acetylcholine receptor (atropine), the NMDA-type glutamate receptor (D,L-AP5), or the α7 nicotinic acetylcholine receptor (methyllycaconitine). nih.gov
Further investigation into the mechanism revealed that THP does not seem to affect the probability of neurotransmitter release from the presynaptic terminal. nih.gov This was concluded from experiments showing that THP (at 10 µM) had no effect on the frequency of miniature EPSCs and IPSCs recorded in the presence of tetrodotoxin, a sodium channel blocker that prevents action potentials. nih.gov Additionally, THP did not alter the amplitudes or decay-time constants of these miniature currents, indicating it does not affect the function of postsynaptic GABA-A and glutamate receptors. nih.gov This evidence points toward a novel mechanism by which THP can suppress action potential-dependent synaptic transmission, distinct from its classical anticholinergic and NMDA receptor antagonist activities. nih.gov
| Parameter | Value | Description | Source |
|---|---|---|---|
| IC50 for EPSC & IPSC Frequency Suppression | 6.3 ± 1.3 µM | Concentration of (R,S)-Trihexyphenidyl required to inhibit 50% of the frequency of both excitatory and inhibitory postsynaptic currents. | nih.gov |
| Effect on mEPSC/mIPSC Frequency | No effect | Indicates no change in the probability of presynaptic neurotransmitter release. | nih.gov |
| Effect on mEPSC/mIPSC Amplitude | No effect | Suggests no impact on the function of postsynaptic GABA-A and glutamate receptors. | nih.gov |
Studies on Oligodendrocyte Lineage Cell Progression and Remyelination Processes
While the processes of oligodendrogenesis and remyelination are critical for central nervous system development and repair, direct preclinical studies investigating the specific effects of this compound on oligodendrocyte precursor cell (OPC) proliferation, differentiation, or the process of remyelination are not extensively documented in the currently available scientific literature. nih.govmdpi.comresearchgate.net Research in the field has identified various pharmacological targets that can influence these cellular events, but a direct role for this compound has yet to be established. nih.govmdpi.com
Investigations into Neuroinflammation and Microgliosis
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key feature of many neurological disorders. nih.govnih.govfrontiersin.org Activated microglia can adopt various phenotypes, releasing a range of pro-inflammatory or anti-inflammatory factors that can be either neurotoxic or neuroprotective. frontiersin.orgfrontiersin.org Despite the importance of these processes in neuropathology, specific preclinical investigations into the direct effects of this compound on microglial activation, microgliosis, or the broader landscape of neuroinflammation are not prominently featured in the reviewed scientific literature.
Impact on Gut Microbiome Composition and Neurobehavioral Phenotypes
Preclinical research has begun to explore the relationship between Trihexyphenidyl (THP), the gut microbiome, and host behavior. One study investigating the effects of chronic THP administration and its withdrawal found significant alterations in the gut microbiome. The research revealed that chronic exposure to THP leads to gut dysbiosis, a state of imbalance in the microbial community. This was accompanied by associated neurobehavioral changes, including heightened anxiety and depressive-like behaviors observed during withdrawal from the compound. These findings suggest an intricate interplay between THP, the host's gut microbiota, and neurobehavioral outcomes.
Theoretical and Computational Modeling of this compound
Molecular Docking and Ligand-Protein Interaction Studies
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of compounds with their biological activity. srmist.edu.infrontiersin.org Such studies have been performed on analogs of Trihexyphenidyl (THP) to elucidate the structural features necessary for interaction with specific targets. nih.govelsevierpure.com
One key study investigated a series of THP analogs to understand their structure-activity relationships with respect to the dopamine transporter, in a search for a potential cocaine inhibitor. nih.gov The researchers systematically modified three parts of the THP molecule: the benzene (B151609) ring, the cyclohexyl ring, and the piperidine (B6355638) ring. nih.govelsevierpure.com
The findings from this research established several key relationships:
Benzene Ring Modification : Methylation or halogenation of the benzene ring was found to enhance the compound's ability to block the binding of a cocaine analog over its ability to block dopamine uptake. nih.gov
Cyclohexyl Ring Replacement : Replacing the cyclohexyl ring with another benzene ring generally resulted in compounds with lower affinity for the dopamine transporter. nih.gov
Piperidine Ring Modification : Alterations to the piperidine ring tended to increase the affinity for the dopamine transporter. nih.gov
This work helps to delineate the specific structural requirements for designing THP-based compounds with altered target profiles, such as minimizing muscarinic activity while retaining affinity for the dopamine transporter. nih.gov
| Molecular Moiety Modified | Type of Modification | Observed Effect on Activity | Source |
|---|---|---|---|
| Benzene Ring | Methylation / Halogenation | Enhanced ability to block cocaine analog binding relative to dopamine uptake inhibition. | nih.gov |
| Cyclohexyl Ring | Replacement with Benzene Ring | Tended to decrease affinity for the dopamine transporter. | nih.gov |
| Piperidine Ring | Various Modifications | Tended to enhance affinity for the dopamine transporter. | nih.gov |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules and their conformational stability over time. While specific MD simulation studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the conformational behavior of its core piperidine ring system is well-characterized and provides a basis for understanding its structural dynamics.
This compound, with its central piperidine ring, is expected to adopt a stable chair conformation, which is the lowest energy conformation for six-membered saturated heterocyclic rings. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The large cyclohexyl and phenyl groups attached to the same carbon atom of the piperidine ring create significant steric bulk. Due to this steric hindrance, the most stable conformation of this compound is predicted to be one where these bulky groups are in the equatorial position, minimizing steric strain and leading to greater thermodynamic stability.
A hypothetical MD simulation of this compound would likely confirm the predominance of the chair conformation with the bulky cyclohexyl and phenyl groups in equatorial positions. Such a simulation could also provide insights into the flexibility of the side chains and the rotational barriers around the single bonds, which can be important for its interaction with the binding site of its target receptors. The stability of this low-energy conformation is crucial for maintaining the specific three-dimensional shape required for effective binding to muscarinic receptors.
In Silico Prediction of Pharmacological Profiles and Target Interactions
In silico methods are instrumental in predicting the pharmacological profiles of drug candidates and elucidating their interactions with biological targets at a molecular level. For this compound, these computational approaches provide valuable insights into its selectivity as a muscarinic receptor antagonist and the nature of its binding interactions.
Pharmacological Profile Prediction
This compound is recognized as a selective antagonist for the M1 muscarinic acetylcholine receptor. patsnap.com In silico predictions, supported by experimental binding assays, help to quantify this selectivity. The binding affinities of trihexyphenidyl for the different muscarinic receptor subtypes (M1-M5) have been determined experimentally and can be used to build computational models. These models can then predict the affinity of new compounds and help in understanding the structural basis of selectivity.
The predicted pharmacological profile of this compound indicates a higher affinity for the M1 receptor subtype, which is predominantly found in the central nervous system, as compared to other muscarinic receptor subtypes that are more prevalent in peripheral tissues. nih.gov This selectivity is a key aspect of its therapeutic action.
Interactive Data Table: Experimentally Determined Binding Affinities of Trihexyphenidyl for Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki in nM) |
| M1 | 1.6 - 14 |
| M2 | >100 |
| M3 | 48-fold lower than M1 |
| M4 | 74-fold lower than M1 |
| M5 | 19-fold lower than M1 |
Note: The data represents a range of reported values from various studies and highlights the selectivity for the M1 receptor.
Target Interaction and Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For M1 selective muscarinic antagonists like this compound, pharmacophore models have been developed based on a set of known active compounds. researchgate.netnih.gov
A common pharmacophore model for M1 antagonists typically includes the following features:
A hydrogen bond acceptor: This feature often corresponds to the hydroxyl group in this compound.
A hydrophobic aliphatic group: The cyclohexyl ring of this compound fits this feature.
A hydrophobic aromatic ring: The phenyl group of this compound satisfies this requirement.
A positively ionizable (cationic) center: At physiological pH, the nitrogen atom in the piperidine ring of this compound is protonated and serves as the cationic center.
Interactive Data Table: Key Pharmacophore Features for M1 Muscarinic Antagonists
| Pharmacophore Feature | Corresponding Moiety in this compound |
| Hydrogen Bond Acceptor | Hydroxyl group |
| Hydrophobic Aliphatic | Cyclohexyl ring |
| Hydrophobic Aromatic | Phenyl ring |
| Cationic Center | Protonated Piperidine Nitrogen |
Molecular Docking Simulations
While specific, detailed molecular docking studies of this compound with the M1 receptor are not extensively published, general principles of ligand-receptor interactions for muscarinic antagonists provide a strong basis for understanding its binding mode. The binding pocket of the M1 muscarinic receptor is located within the transmembrane domain and is characterized by a number of key amino acid residues.
Q & A
Basic: What is the primary mechanism of action of (S)-Trihexyphenidyl in managing Parkinsonian symptoms, and how can this inform experimental design?
This compound acts as a selective anticholinergic agent, antagonizing muscarinic receptors in the central nervous system to restore dopamine-acetylcholine balance disrupted in Parkinsonism . For experimental validation, researchers should design in vitro receptor-binding assays using radiolabeled ligands to quantify affinity for M1/M4 receptor subtypes. In vivo models (e.g., MPTP-induced Parkinsonism in rodents) can assess motor symptom alleviation, with dose-response curves to establish efficacy thresholds. Include controls for peripheral anticholinergic effects (e.g., salivary secretion assays) .
Basic: What are the standard methodologies for assessing this compound’s pharmacokinetics in human trials?
Pharmacokinetic studies should employ randomized, double-blind crossover designs with plasma concentration monitoring via HPLC or LC-MS/MS. Key parameters:
- Tmax : Peak plasma time (1–2 hours post-dose) .
- Half-life : 5–10 hours, requiring multiple daily doses for steady-state analysis.
- Bioavailability : Compare oral vs. intravenous administration, adjusting for first-pass metabolism.
Sample size calculations should follow the Slovin formula (e.g., n = 154 for a 5% margin of error in heterogeneous populations) .
Advanced: How can researchers resolve contradictions in efficacy data across studies involving this compound?
Contradictions often arise from variability in patient subgroups (e.g., age, comorbidities) or co-administered antipsychotics. Mitigation strategies:
- Conduct meta-analyses stratified by variables like CYP2D6 polymorphism status (affects metabolism).
- Use mixed-effects models to account for confounding factors (e.g., concomitant levodopa use).
- Validate findings via replication in independent cohorts, as done in cross-sectional studies analyzing antipsychotic adjunctive therapy .
Advanced: What experimental designs are optimal for evaluating long-term cognitive side effects of this compound?
Adopt a longitudinal cohort study with neuropsychological batteries (e.g., Mini-Mental State Exam, Trail Making Test) at baseline and 6-month intervals. Key considerations:
- Control group : Patients on non-anticholinergic Parkinsonian therapies.
- Confounders : Adjust for baseline cognitive status, polypharmacy, and disease progression.
- Data collection : Secondary analysis of electronic health records (EHRs) for retrospective cohorts, ensuring ethical compliance with data anonymization .
Basic: How should researchers design studies to evaluate this compound’s efficacy in drug-induced extrapyramidal symptoms (EPS)?
Use randomized controlled trials (RCTs) with EPS severity scales (e.g., Simpson-Angus Scale) as primary endpoints.
- Intervention : Fixed-dose (2–5 mg/day) vs. placebo in patients on antipsychotics.
- Blinding : Double-blind protocols to minimize bias.
- Statistical analysis : ANOVA for between-group differences, with post-hoc corrections for multiple comparisons .
Advanced: What methodologies are critical for assessing this compound’s risk-benefit profile in pediatric sialorrhea management?
Conduct Phase II/III trials with:
- Primary outcome : Drooling frequency (e.g., Teacher’s Drooling Scale).
- Safety monitoring : Serial cognitive assessments and anticholinergic burden scoring.
- Ethical safeguards : Pediatric assent protocols and IRB oversight for vulnerable populations. Reference retrospective analyses (n=36) showing efficacy but highlighting age-dependent tolerance thresholds .
Basic: What are the best practices for ensuring data reproducibility in this compound research?
- Data transparency : Share raw datasets, analysis code, and instrument calibration logs.
- Replication : Independent validation of dose-response curves in in vivo models.
- Compliance : Follow CONSORT guidelines for clinical trials and retain data for 5–10 years post-publication .
Advanced: How can researchers optimize this compound dosing regimens using pharmacodynamic modeling?
Develop population pharmacokinetic/pharmacodynamic (PK/PD) models using nonlinear mixed-effects software (e.g., NONMEM). Inputs:
- Covariates: Age, renal function, CYP2D6 activity.
- Outputs: Probability of target attainment (e.g., 80% M1 receptor occupancy). Validate against therapeutic drug monitoring (TDM) data from EHRs .
Advanced: What strategies mitigate bias in observational studies of this compound’s real-world effectiveness?
- Propensity score matching : Balance confounders like comorbidities and concurrent medications.
- Sensitivity analyses : Test robustness against unmeasured variables (e.g., adherence rates).
- Data sources : Leverage multi-center EHR databases to enhance generalizability, as demonstrated in antipsychotic adjunctive therapy studies .
Basic: How should researchers address ethical challenges in this compound trials involving cognitively impaired populations?
- Informed consent : Use surrogate decision-makers and simplified consent forms.
- Risk minimization : Frequent safety monitoring for delirium or falls.
- Ethics review : Submit detailed protocols to IRBs, emphasizing equipoise and clinical equipoise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
